VU0418506

Description

Properties

IUPAC Name |

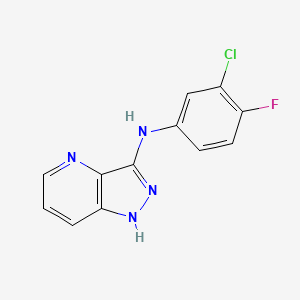

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDWTBISUBYOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of VU0418506: A Novel mGlu4 Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a promising therapeutic target for the treatment of Parkinson's disease and other central nervous system disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery of this compound: From Picolinamide Core to a Novel Scaffold

The development of this compound originated from a picolinamide-based core scaffold, which had previously yielded a series of potent and selective mGlu4 PAMs.[1] Through the exploration of amide bioisosteres, a novel pyrazolo[4,3-b]pyridine head group was identified, leading to the discovery of this compound.[1][2][5] This novel chemical scaffold demonstrated significant potency and selectivity for the mGlu4 receptor.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process, as outlined in the reaction scheme below.[2]

Synthetic Scheme

The synthesis begins with the heating of 3-fluoro-2-formylpyridine with hydrazine to form the pyrazolo[4,3-b]pyridine core. This is followed by bromination to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine. The nitrogen is then protected with a Boc group. A subsequent palladium-catalyzed cross-coupling reaction with the appropriate aniline derivative, followed by deprotection, yields the final product, this compound.[2]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound at mGlu4 Receptors

| Receptor | Assay Type | EC50 (nM) | pEC50 (mean ± SEM) | Reference |

| human mGlu4 | Calcium Mobilization | 68 | 7.17 ± 0.07 | [6] |

| human mGlu4 | GIRK/Thallium Flux | 55.7 | 7.27 ± 0.08 | [6] |

| rat mGlu4 | Not Specified | 46 | 7.34 ± 0.04 | [1][6] |

Table 2: Selectivity Profile of this compound

| Receptor | Activity | Reference |

| Group I mGlu Receptors | Inactive | [1] |

| Group II mGlu Receptors | Inactive | [1] |

| mGlu7 | Inactive | [1] |

| mGlu8 | Inactive | [1] |

| mGlu2/4 Heterodimers | Inactive | [6][7] |

Experimental Protocols

In Vitro Pharmacology Procedures

Cell Lines and Receptor Expression: Chinese Hamster Ovary (CHO) cells were utilized for expressing human and rat mGlu4 receptors.[8] For certain assays, cells were co-transfected with a chimeric G-protein (Gqi5) to direct the cellular response to a calcium mobilization endpoint.[8]

Calcium Mobilization Assay: The potency of this compound as a positive allosteric modulator was determined by measuring its ability to potentiate the response to an EC20 concentration of glutamate.[9] CHO cells expressing the mGlu4 receptor and Gqi5 were loaded with a calcium-sensitive dye. The cells were then stimulated with an EC20 concentration of glutamate in the presence of varying concentrations of this compound. The resulting increase in intracellular calcium was measured to determine the EC50 value.[9]

GIRK/Thallium Flux Assay: G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation, a downstream event of mGlu4 receptor activation, was assessed using a thallium flux assay. This method provides an alternative measure of receptor potentiation by the PAM.[6]

Selectivity Assays: The selectivity of this compound was evaluated against other mGlu receptor subtypes using fold-shift assays. These assays measure the extent to which the compound potentiates the agonist response at the target receptor compared to other receptors.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu4 receptor. This means it does not directly activate the receptor but enhances the receptor's response to the endogenous agonist, glutamate.[7] The mGlu4 receptor is a presynaptic receptor, and its activation leads to a reduction in the release of neurotransmitters, such as GABA.[2] In the context of Parkinson's disease, mGlu4 receptors are expressed on presynaptic terminals of the striato-pallidal pathway.[2] By potentiating mGlu4 activity, this compound can reduce excessive GABA release, thereby helping to normalize motor function.[2]

Caption: Signaling pathway of this compound at the mGlu4 receptor.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound followed a systematic workflow to determine its potency, selectivity, and mechanism of action.

Caption: In vitro characterization workflow for this compound.

Conclusion

This compound is a novel, potent, and selective mGlu4 positive allosteric modulator discovered through a rational drug design approach.[1][2] Its well-defined synthesis and favorable preclinical profile, including its specific activity at mGlu4 homomers, make it a valuable tool for studying the therapeutic potential of mGlu4 modulation in neurological disorders like Parkinson's disease.[5][6] The detailed data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to VU0418506: A Positive Allosteric Modulator of mGlu4

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a Gi/o-coupled receptor primarily expressed in the central nervous system. Its ability to enhance the receptor's response to the endogenous ligand glutamate makes it a valuable tool for studying the physiological roles of mGlu4 and a potential therapeutic agent for neurological disorders such as Parkinson's disease. This guide provides a comprehensive overview of the chemical properties, structure, pharmacology, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a synthetic small molecule with the IUPAC name N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine.[1] It is typically supplied as a solid powder.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | [1] |

| Molecular Formula | C12H8ClFN4 | [1][2] |

| Molecular Weight | 262.67 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| SMILES Code | FC1=CC=C(NC2=NNC3=CC=CN=C32)C=C1Cl | [1] |

| CAS Number | 1330624-42-4 | [2] |

Pharmacology

This compound acts as a positive allosteric modulator at the mGlu4 receptor, meaning it binds to a site topographically distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[1][2][3] This modulation leads to a leftward shift in the glutamate concentration-response curve.

Potency and Efficacy

The potency of this compound has been determined in various in vitro assays, demonstrating nanomolar efficacy.

Table 2: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Assay | Reference |

| EC50 | Human | 68 nM | Calcium Mobilization | [2][3] |

| EC50 | Rat | 46 nM | Calcium Mobilization | [2][3] |

| pEC50 | Human | 7.17 ± 0.07 | Calcium Assay | |

| pEC50 | Human | 7.27 ± 0.08 | GIRK/Thallium Flux | |

| pEC50 | Rat | 7.34 ± 0.04 | Not Specified |

Selectivity

This compound exhibits high selectivity for the mGlu4 receptor over other mGlu receptor subtypes.[3] This selectivity is crucial for minimizing off-target effects and for its utility as a specific pharmacological tool.

Pharmacokinetics

Pharmacokinetic studies have been conducted in preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Route | Reference |

| Oral Bioavailability (F) | Rat | 95% | PO | [3] |

| Oral Bioavailability (F) | Dog | 36% | PO | [3] |

| Brain/Plasma Ratio (Kp) | Rat | 2.10 | PO | [3] |

| Metabolism | Human | Substrate of CYP1A2 | - | [3] |

Mechanism of Action and Signaling Pathway

As a Gi/o-coupled receptor, the activation of mGlu4 by glutamate, potentiated by this compound, initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In specific neuronal populations, this signaling cascade ultimately results in the inhibition of neurotransmitter release, such as a reduction in GABA release at the striato-pallidal synapse.

Caption: Signaling pathway of the mGlu4 receptor modulated by this compound.

Experimental Protocols

The characterization of this compound involves a series of standard and specialized experimental procedures.

Synthesis of this compound

A detailed, step-by-step synthesis protocol is outlined in the supplementary information of the primary literature.[3] The key steps involve:

-

Reaction of a substituted aniline with a pyrazolopyridine precursor.

-

Purification of the final compound is typically achieved by chromatography.

In Vitro Pharmacology Assays

This assay is used to determine the EC50 of this compound in a cell line co-expressing the human or rat mGlu4 receptor and a promiscuous G-protein that couples to the phospholipase C pathway.

-

Cell Line: HEK293 cells stably expressing the respective mGlu4 receptor.

-

Methodology:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound or vehicle is added to the wells.

-

After a short incubation, a sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader.

-

Data are normalized to the maximal glutamate response and fitted to a four-parameter logistic equation to determine the EC50.

-

This assay provides an alternative method to measure Gi/o-coupled receptor activation.

-

Cell Line: HEK293 cells co-expressing the mGlu4 receptor and GIRK channels.

-

Methodology:

-

Cells are loaded with a thallium-sensitive dye.

-

This compound and glutamate are added to the wells.

-

Activation of the Gi/o pathway by mGlu4 leads to the opening of GIRK channels, allowing an influx of thallium.

-

The resulting increase in fluorescence is measured and used to determine the potency of the modulator.

-

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized and highly selective positive allosteric modulator of the mGlu4 receptor. Its favorable pharmacological and pharmacokinetic properties make it an invaluable research tool for elucidating the role of mGlu4 in health and disease. Furthermore, its potential to modulate neuronal activity in key brain circuits highlights its promise as a lead compound for the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and drug development professionals working with this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Role of VU0418506 in Modulating Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a presynaptic Group III mGlu receptor critically involved in the regulation of neurotransmitter release. By binding to an allosteric site on the mGlu4 receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This modulatory action has significant implications for glutamate signaling, particularly in neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative data from key in vitro and in vivo studies, and comprehensive experimental protocols.

Introduction to this compound and mGlu4 Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission. The mGlu4 receptor, predominantly located on presynaptic terminals, acts as an autoreceptor to inhibit the release of glutamate and other neurotransmitters.[1] Activation of mGlu4 receptors is a promising therapeutic strategy for conditions associated with excessive glutamate release.

Positive allosteric modulators (PAMs) like this compound offer a sophisticated approach to enhancing mGlu4 signaling. Unlike orthosteric agonists that directly activate the receptor, PAMs augment the effect of endogenous glutamate, preserving the spatial and temporal dynamics of natural synaptic activity.[1] this compound has emerged as a valuable research tool and a potential therapeutic lead due to its high potency and selectivity for the mGlu4 receptor.[2]

Mechanism of Action of this compound

This compound functions by binding to a topographically distinct site from the glutamate binding pocket on the mGlu4 receptor. This allosteric binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding. The downstream effect is a more robust inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release from the presynaptic terminal.

dot

Caption: Signaling pathway of this compound at a glutamatergic synapse.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay Type | Value | Reference |

| EC50 | Human | Calcium Mobilization | 68 nM | [2] |

| Rat | Calcium Mobilization | 46 nM | [2] | |

| Selectivity | Fold-shift vs. other mGluRs | >10 µM for mGlu1, 2, 3, 5, 7, 8 | [2] | |

| Weak activity at mGlu6 | [2] | |||

| Activity at Heteromers | mGlu2/4 heterodimer | No potentiation | [3][4] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |

| Rat | PO | 2 | 4150 | 24599 | 0.99 | [5] |

| Dog | PO | 1.5 | 1800 | 9800 | - | [2] |

| Monkey | IV | - | - | - | - | [6][7][8][9][10] |

Table 3: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Model | Species | Route | Dose (mg/kg) | Effect | Reference |

| Haloperidol-Induced Catalepsy | Rat | PO | 3, 10, 30 | Significant reversal of catalepsy | [3] |

| 6-OHDA Lesion (Forelimb Asymmetry) | Rat | PO | 10, 30 | Significant reversal of asymmetry | [3] |

| 6-OHDA Lesion (+ L-DOPA) | Rat | PO | 10 (+ 2.5 L-DOPA) | Potentiation of L-DOPA effect | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells co-expressing the mGlu4 receptor and a promiscuous G-protein (e.g., Gα15 or a chimeric Gq/i).

Materials:

-

HEK293 cells stably co-expressing human or rat mGlu4 and a suitable G-protein.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Glutamate solution.

-

This compound solution.

-

96- or 384-well black-walled, clear-bottom assay plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293-mGlu4 cells into the assay plates at a density of 40,000-80,000 cells per well and incubate overnight.[11]

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.1%) in assay buffer.[12] Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at room temperature in the dark.[12]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Fluorescence Reading:

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells.

-

After a short pre-incubation (e.g., 2-5 minutes), add a sub-maximal concentration of glutamate (e.g., EC20).

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time to record the calcium flux.

-

-

Data Analysis: Determine the EC50 of this compound by plotting the increase in fluorescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

dot

Caption: Workflow for the calcium mobilization assay.

This assay measures the activation of co-expressed GIRK channels as a downstream indicator of Gi/o-coupled mGlu4 receptor activation.

Materials:

-

HEK293 cells stably co-expressing mGlu4 and GIRK channel subunits (e.g., Kir3.1/3.2).

-

Thallium-sensitive fluorescent dye (e.g., BTC-AM).

-

Assay buffer and stimulus buffer containing thallium sulfate.

-

Glutamate solution.

-

This compound solution.

-

384-well black-walled, clear-bottom, poly-D-lysine coated plates.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Plate HEK293-mGlu4-GIRK cells in 384-well plates and incubate overnight.[13]

-

Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive dye for approximately 1 hour.[13]

-

Compound Addition and Thallium Flux:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound followed by an EC20 concentration of glutamate.

-

Add the thallium-containing stimulus buffer.

-

Measure the kinetic fluorescence increase as thallium enters the cells through the activated GIRK channels.[14]

-

-

Data Analysis: The rate of fluorescence increase is proportional to mGlu4 receptor activity. Calculate the EC50 of this compound from the concentration-response curve.

dot

Caption: Workflow for the GIRK thallium flux assay.

In Vivo Models

This model assesses the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which mimics some of the motor deficits of Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

Haloperidol solution.

-

This compound formulation for oral administration.

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface).

-

Stopwatch.

Procedure:

-

Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.) to the rats.[3][15]

-

Compound Administration: After a set time following haloperidol injection (e.g., 60 minutes), administer this compound or vehicle orally.[3]

-

Catalepsy Assessment: At various time points after this compound administration (e.g., 30, 60, 90 minutes), place the rat's forepaws on the bar.[16]

-

Measurement: Record the latency for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[17]

-

Data Analysis: Compare the descent latencies between the this compound-treated and vehicle-treated groups.

This model creates a progressive loss of dopaminergic neurons in one hemisphere of the brain, mimicking the pathology of Parkinson's disease and resulting in motor asymmetry.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

6-hydroxydopamine hydrochloride.

-

Ascorbic acid-saline solution.

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane).

-

Hamilton syringe.

-

Cylinder for assessing forelimb asymmetry.

Procedure:

-

Surgical Procedure:

-

Post-operative Recovery: Allow the animals to recover for at least two weeks for the lesion to stabilize.

-

Behavioral Assessment (Forelimb Asymmetry Test):

-

Place the rat in a transparent cylinder.

-

Videotape the session and count the number of times the rat uses its left or right forelimb to touch the cylinder wall during exploratory rearing.

-

-

Compound Administration: Administer this compound or vehicle orally.

-

Post-treatment Assessment: After a set time (e.g., 30 minutes), repeat the forelimb asymmetry test.[3]

-

Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use before and after treatment and compare between groups.

Conclusion

This compound is a well-characterized, potent, and selective positive allosteric modulator of the mGlu4 receptor. Its ability to enhance endogenous glutamate signaling at presynaptic mGlu4 receptors, leading to a reduction in neurotransmitter release, has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide underscore the utility of this compound as a critical tool for investigating the role of mGlu4 in CNS function and as a promising scaffold for the development of novel therapeutics for neurological disorders such as Parkinson's disease. The selective action of this compound on mGlu4 homomers, without affecting mGlu2/4 heteromers, provides a unique opportunity to dissect the specific roles of these different receptor populations in health and disease.[3][4] Further research with this valuable compound will undoubtedly continue to illuminate the complex landscape of glutamate signaling and its therapeutic potential.

References

- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 16. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

VU0418506: A Technical Whitepaper on its Selectivity for mGlu4 Homomers over mGlu2/4 Heteromers

For Immediate Release

A Deep Dive into the Pharmacological Profile of VU0418506, a Selective mGlu4 Positive Allosteric Modulator

This technical guide provides an in-depth analysis of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). A key focus of this document is the compound's remarkable selectivity for mGlu4 homomers over mGlu2/4 heterodimers, a feature with significant implications for therapeutic development, particularly in the context of Parkinson's disease.[1][2] This paper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, experimental validation, and the technical protocols used in its characterization.

Executive Summary

Metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic target for a variety of central nervous system disorders.[1][2] The discovery of mGlu receptors forming heterodimeric complexes, such as with the mGlu2 receptor, has introduced a new layer of complexity to drug development, as these heteromers can exhibit unique pharmacological profiles compared to their homomeric counterparts.[1][2] this compound has emerged as a critical tool compound due to its selective potentiation of mGlu4 homomers, with a demonstrated lack of activity at mGlu2/4 heteromers.[1][2][3] This selectivity allows for the precise dissection of the physiological roles of mGlu4 homomers and offers a potential therapeutic strategy that avoids the complexities of mGlu2/4 heterodimer modulation.

Data Presentation: Quantitative Analysis of this compound Activity

The selectivity of this compound is most clearly demonstrated through a comparison of its potency at mGlu4 homomers versus mGlu2/4 heteromers. The following tables summarize the key quantitative data from functional assays.

Table 1: Potency of this compound at mGlu4 Homomers

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human mGlu4 | Functional Assay | EC50 | 68 | [4] |

| Rat mGlu4 | Functional Assay | EC50 | 46 | [4] |

Table 2: Selectivity Profile of this compound: mGlu4 Homomer vs. mGlu2/4 Heteromer

| Receptor Complex | Assay Type | This compound Activity | Reference |

| mGlu4/mGlu4 Homomer | CODA-RET | Potentiation of agonist response | [5] |

| mGlu2/mGlu4 Heteromer | CODA-RET | No potentiation of agonist response | [2][3][5] |

Core Experimental Protocols

The determination of this compound's selectivity relies on specialized cellular and molecular assays. The methodologies for two key experimental approaches are detailed below.

Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay

This assay is designed to specifically measure G-protein activation by a defined receptor dimer (homomer or heteromer).

Objective: To determine if this compound potentiates agonist-induced G-protein activation at mGlu4/mGlu4 homomers and mGlu2/mGlu4 heterodimers.

Methodology:

-

Construct Preparation:

-

The N-terminal fragment (L1 or SmBit) and the C-terminal fragment (L2 or LgBit) of a split luciferase enzyme are fused to the C-terminus of the mGlu receptor constructs (mGlu2 and mGlu4).

-

A fluorescent acceptor, monomeric Venus (mVenus), is fused to the Gαi subunit of the G-protein.

-

Plasmids encoding Gβ1 and Gγ2 are also prepared for co-transfection.

-

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

For homodimer analysis (mGlu4/mGlu4), cells are transfected with plasmids encoding mGlu4-L1, mGlu4-L2, Gαi-mVenus, Gβ1, and Gγ2.

-

For heterodimer analysis (mGlu2/mGlu4), cells are transfected with plasmids encoding mGlu2-L1, mGlu4-L2, Gαi-mVenus, Gβ1, and Gγ2. Transfection ratios are optimized to favor heterodimer formation.[6]

-

-

BRET Measurement:

-

Transfected cells are plated in 96-well plates.

-

Cells are washed and incubated in a buffer solution.

-

The luciferase substrate (e.g., coelenterazine h) is added.

-

A baseline BRET signal is measured.

-

Cells are stimulated with a combination of an mGlu4 agonist (e.g., L-AP4 or glutamate) and varying concentrations of this compound.

-

The change in BRET signal, resulting from the proximity of the complemented luciferase (on the receptor dimer) and the mVenus-Gαi (recruited upon activation), is measured over time.

-

Data Analysis: The potentiation by this compound is determined by the leftward shift of the agonist dose-response curve in the presence of the PAM.

Functional Assay: Inhibition of cAMP Formation

This assay measures the functional consequence of mGlu4 activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase.

Objective: To quantify the potency of this compound in potentiating the agonist-induced inhibition of cAMP production in cells expressing mGlu4.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells stably or transiently expressing human or rat mGlu4 are used.

-

Cells are cultured in appropriate media and conditions.

-

-

cAMP Measurement:

-

Cells are plated in 96-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound in the presence of a sub-maximal concentration (EC20) of glutamate.

-

Forskolin is added to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).

-

Data Analysis: The EC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental procedures.

References

- 1. VU-0418506 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Characterization of VU0418506: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0418506 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] This receptor is a promising therapeutic target for the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease.[1][2][3] As a Class C G-protein coupled receptor (GPCR), mGlu4 plays a crucial role in modulating glutamatergic transmission in the basal ganglia, a key brain region implicated in the pathophysiology of Parkinson's disease. This document provides a comprehensive overview of the early preclinical characterization of this compound, summarizing its in vitro and in vivo properties, and detailing the experimental methodologies used in its evaluation.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu4 receptor. This means that it does not directly activate the receptor on its own but rather enhances the receptor's response to its endogenous ligand, glutamate.[4] This modulation occurs at an allosteric site, which is distinct from the glutamate binding site. The potentiation of glutamate signaling by this compound at mGlu4 homomers is a key aspect of its mechanism.[4][5] Interestingly, this compound does not appear to potentiate agonist-induced activity at mGlu2/4 heterodimers, suggesting a selective action on mGlu4 homomeric receptors.[4][5] This selectivity is advantageous as it may reduce the potential for off-target effects.

In Vitro Characterization

The in vitro activity of this compound was assessed using various cell-based assays to determine its potency, selectivity, and mechanism of action.

Potency and Efficacy

The potency of this compound was determined by measuring its ability to potentiate the response of the human and rat mGlu4 receptors to a sub-maximal concentration of glutamate. The key parameter measured was the half-maximal effective concentration (EC50).

| Parameter | Human mGlu4 | Rat mGlu4 | Reference |

| EC50 | 68 nM | 46 nM | [3] |

Selectivity

The selectivity of this compound was evaluated against other mGlu receptor subtypes. The compound was found to be highly selective for mGlu4, with the exception of the retinally restricted mGlu6 receptor.[3] Further profiling against a panel of kinases, other GPCRs, and ion channels revealed a clean profile, indicating a low potential for off-target activities.[3]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was investigated in preclinical species to assess its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME).

| Species | Parameter | Value | Reference |

| Rat | Bioavailability (Oral) | Good | [3] |

| Dog | Bioavailability (Oral) | Good | [3] |

| General | P-glycoprotein (Pgp) Substrate | No | [3] |

These studies indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and is not a substrate for the P-glycoprotein efflux pump, which is important for brain penetration.[3]

In Vivo Efficacy

The potential therapeutic utility of this compound for Parkinson's disease was evaluated in rodent models that mimic the motor symptoms of the disease.

Haloperidol-Induced Catalepsy (HIC) Model

In a rat model of haloperidol-induced catalepsy, a test used to screen for potential antiparkinsonian drugs, this compound demonstrated a robust, dose-dependent reversal of catalepsy. This effect is indicative of its potential to alleviate motor deficits associated with Parkinson's disease.

Experimental Protocols

In Vitro Potency Assay (Calcium Flux)

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are cultured in appropriate media.

-

Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Glutamate Stimulation: A sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescent plate reader.

-

Data Analysis: The EC50 values are calculated from the concentration-response curves.

Haloperidol-Induced Catalepsy (HIC) in Rats

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Haloperidol Induction: After a set pre-treatment time, haloperidol is administered intraperitoneally to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol injection, the degree of catalepsy is assessed using the bar test. The time the rat maintains an imposed posture with its forepaws on a raised bar is recorded.

-

Data Analysis: The effect of this compound on the duration of catalepsy is compared to the vehicle control group.

Conclusion

The early preclinical characterization of this compound reveals it to be a potent, selective, and orally bioavailable positive allosteric modulator of the mGlu4 receptor.[1][2][3] Its favorable in vitro and pharmacokinetic profiles, coupled with its efficacy in a rodent model of Parkinson's disease, highlight its potential as a promising therapeutic candidate for the treatment of this neurodegenerative disorder. Further in-depth preclinical studies are warranted to fully elucidate its safety and efficacy profile before consideration for clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Pharmacokinetic Profile of VU0418506

Introduction

This compound, chemically known as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a potential therapeutic agent for central nervous system (CNS) disorders like Parkinson's disease, understanding its pharmacokinetic profile is crucial for preclinical and clinical development.[1][3] This document provides a comprehensive overview of the in vivo pharmacokinetics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflow.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic properties of this compound have been evaluated in multiple preclinical species, demonstrating favorable characteristics for a CNS drug candidate.[1][2] The data summarized below is extracted from studies in rats and dogs.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Plasma Clearance (CLp) | 29 mL/min/kg | Intravenous | [2] |

| Half-life (t1/2) | 91 min | Intravenous | [2] |

| Oral Bioavailability (F) | 95% | Oral | [2] |

| Brain/Plasma Ratio (Kp) (0-6h) | 2.10 | Oral | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | 36% | Oral | [2] |

Note on CYP1A2 Autoinduction: this compound has been shown to be a potent inducer of CYP1A2 activity. In a multi-day study in rats, a significant reduction in plasma levels was observed by day 4 of dosing. This autoinduction profile makes this compound more suitable for acute rather than chronic dosing studies.[2]

Experimental Protocols

The following methodologies are based on the procedures described in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Analysis in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV): A single bolus dose administered via the jugular vein.

-

Oral (PO): Administered via oral gavage.

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-dose from the jugular vein.

-

For brain concentration analysis, rats are euthanized at specific time points, and brain tissue is collected.

-

-

Sample Processing:

-

Blood is centrifuged to separate plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis:

-

Plasma and brain homogenate concentrations of this compound are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Parameter Calculation:

-

Parameters such as clearance (CLp), half-life (t1/2), and area under the curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

-

The brain-to-plasma ratio (Kp) is determined by dividing the brain tissue concentration by the plasma concentration at corresponding time points.[2]

-

Visualizations

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu4 receptor. It does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This is particularly relevant at corticostriatal synapses where mGlu4 homodimers are present.[3]

Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM) of the mGlu4 receptor.

Experimental Workflow for In Vivo Pharmacokinetics

The following diagram outlines the typical workflow for determining the pharmacokinetic profile of a compound like this compound in a preclinical animal model.

Caption: A generalized workflow for an in vivo pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Bioavailability and Brain Penetration of VU0418506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability and central nervous system (CNS) penetration of VU0418506, a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The data and methodologies presented are collated from preclinical studies to offer a comprehensive resource for researchers in neuroscience and drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its bioavailability and brain penetration in preclinical species.

Table 1: Oral Bioavailability of this compound

| Species | Oral Bioavailability (F%) |

| Rat | 95%[1] |

| Dog | 36%[1] |

Table 2: Brain Penetration of this compound in Rats

| Parameter | Value |

| Brain/Plasma Ratio (Kp) (0–6 h) | 2.10[1] |

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound's bioavailability and brain penetration.

In Vivo Bioavailability Study in Rats

Objective: To determine the oral bioavailability (F%) of this compound in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

-

Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum prior to the study. A fasting period is often initiated before dosing.

-

Dosing:

-

Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of rats to determine the pharmacokinetic parameters following 100% systemic absorption.

-

Oral (PO) Administration: A separate cohort of rats receives this compound orally, typically via gavage.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from both IV and PO groups.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

-

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Brain Penetration "Snapshot" Study in Rats

Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: this compound is administered orally (PO).

-

Sample Collection: At a specific time point or over a range of time points (e.g., 0-6 hours) post-dosing, animals are euthanized.

-

Tissue Harvesting: Immediately following euthanasia, a blood sample is collected (e.g., via cardiac puncture), and the brain is rapidly excised.

-

Sample Processing:

-

Plasma: Plasma is separated from the blood sample.

-

Brain: The brain is weighed and homogenized in a suitable buffer.

-

-

Bioanalysis: The concentrations of this compound in the plasma and brain homogenate are determined using a validated LC-MS/MS method.

-

Kp Calculation: The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in the plasma.

Visualizations

Signaling Pathway of mGlu4 Receptor Modulation

This compound is a positive allosteric modulator of the mGlu4 receptor.[1] The canonical signaling pathway for this receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Caption: mGlu4 receptor signaling cascade modulated by this compound.

Experimental Workflow for Oral Bioavailability

The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound in a preclinical rat model.

Caption: Workflow for determining oral bioavailability in rats.

Experimental Workflow for Brain Penetration (Kp)

This diagram outlines the process for a "snapshot" study to determine the brain-to-plasma ratio.

Caption: Workflow for determining brain-to-plasma ratio (Kp).

References

VU0418506: A Technical Guide for its Application as a Chemical Probe for mGlu4 Receptor Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU0418506 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] Its favorable pharmacokinetic profile in preclinical species and demonstrated in vivo efficacy in models of Parkinson's disease establish it as a valuable chemical probe for investigating mGlu4 pharmacology and its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a critical assessment of its utility and limitations. A key characteristic of this compound is its functional selectivity for mGlu4 homomers over mGlu2/4 heterodimers, offering a unique tool to dissect the roles of these distinct receptor populations.[3] However, its induction of cytochrome P450 1A2 (CYP1A2) necessitates careful consideration in the design of chronic in vivo studies.[1]

Introduction to this compound

This compound, chemically known as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, emerged from a medicinal chemistry effort to develop potent and selective mGlu4 PAMs with improved drug-like properties.[1] The mGlu4 receptor, a Gi/o-coupled GPCR, is predominantly expressed in the central nervous system and represents a promising therapeutic target for neurological and psychiatric disorders, most notably Parkinson's disease.[1][3] this compound allosterically enhances the receptor's response to the endogenous agonist glutamate, offering a mechanism for fine-tuning glutamatergic neurotransmission.

In Vitro Pharmacology

Potency at mGlu4 Receptors

This compound demonstrates potent positive allosteric modulatory activity at both human and rat mGlu4 receptors. The potency has been consistently demonstrated across different cellular backgrounds and assay formats, including calcium mobilization and G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation assays.[3]

| Parameter | Human mGlu4 (hmGlu4) | Rat mGlu4 (rmGlu4) | Reference |

| EC50 (Calcium Mobilization Assay) | 68 nM | 46 nM | [1][3] |

| EC50 (GIRK Thallium Flux Assay) | 55.7 nM | N/A | [3] |

Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target. This compound exhibits high selectivity for mGlu4 over other mGlu receptor subtypes. It shows no significant activity at Group I and Group II mGlu receptors, nor at mGlu7 and mGlu8 of Group III.[1] Notably, some activity is observed at the closely related mGlu6 receptor, which is primarily expressed in the retina.[1]

| mGlu Receptor Subtype | Activity | Reference |

| Group I (mGlu1, mGlu5) | Inactive | [1] |

| Group II (mGlu2, mGlu3) | Inactive | [1] |

| Group III (mGlu6) | Active (PAM) | [1] |

| Group III (mGlu7, mGlu8) | Inactive | [1] |

A significant finding is that this compound does not potentiate agonist activity at mGlu2/4 heterodimers, suggesting its effects in vivo are likely mediated by mGlu4 homomers.[3]

Cytochrome P450 Profile

This compound exhibits potent inhibition of CYP1A2. Furthermore, it is a potent inducer of CYP1A2 activity.[1] This autoinduction of its own metabolizing enzyme leads to a significant reduction in plasma exposure upon chronic dosing, limiting its utility to acute in vivo studies.[1]

| Parameter | Value | Reference |

| CYP1A2 Inhibition (IC50) | Potent (specific value not detailed in snippets) | [1] |

| CYP1A2 Induction (EC50) | 9.8 µM | [1] |

| CYP1A2 Induction (Emax) | 104-fold induction | [1] |

| Other CYPs (2C9, 2D6, 3A4) | No significant activity (>30 µM) | [1] |

In Vivo Pharmacokinetics

This compound displays favorable pharmacokinetic properties in rats and dogs, including excellent oral bioavailability and brain penetration.[1]

| Parameter | Rat | Dog | Reference |

| Oral Bioavailability (F) | 95% | 36% | [1] |

| Plasma Clearance (CLp) (mL/min/kg) | 12.1 | Not specified | [1] |

| Brain/Plasma Ratio (Kp) | 2.10 | Not specified | [1] |

| P-glycoprotein (Pgp) Substrate | No | No | [1] |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to assess the positive allosteric modulatory activity of this compound on mGlu4 receptors expressed in a host cell line.

Materials:

-

HEK293 cells stably expressing human or rat mGlu4 and a promiscuous G-protein (e.g., Gαqi5).

-

Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Glutamate.

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the mGlu4-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glutamate.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay by adding this compound or vehicle to the wells and monitor the baseline fluorescence.

-

After a short pre-incubation period with the PAM, add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: The potentiation by this compound is determined by the increase in the glutamate-induced calcium signal. Calculate the EC50 value of this compound from the concentration-response curve.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of this compound to reverse the cataleptic effects of the dopamine D2 receptor antagonist, haloperidol, a preclinical model of Parkinsonian motor deficits.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Haloperidol solution.

-

This compound formulation for oral (p.o.) or subcutaneous (s.c.) administration.

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration:

-

Administer this compound or vehicle at the desired dose and route.

-

After a specified pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.).

-

-

Catalepsy Assessment:

-

At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the catalepsy scores between the this compound-treated and vehicle-treated groups. A significant reduction in the time spent on the bar indicates an anti-cataleptic (i.e., anti-parkinsonian-like) effect.

Signaling Pathways

As a positive allosteric modulator of mGlu4, this compound enhances the receptor's response to glutamate. The mGlu4 receptor is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium (KIR) channels and voltage-gated calcium (CaV) channels.

Strengths and Limitations as a Chemical Probe

Strengths:

-

High Potency: this compound exhibits nanomolar potency at mGlu4 receptors.[1][3]

-

Excellent Selectivity: It is highly selective for mGlu4 over most other mGlu receptor subtypes.[1]

-

Functional Selectivity: Its lack of activity at mGlu2/4 heterodimers allows for the specific investigation of mGlu4 homomer function.[3]

-

In Vivo Utility: It is orally bioavailable and brain penetrant, with demonstrated efficacy in a preclinical model of Parkinson's disease.[1][3]

Limitations:

-

CYP1A2 Induction: The autoinduction of CYP1A2 limits its use to acute in vivo studies, as chronic dosing leads to a significant decrease in exposure.[1]

-

mGlu6 Activity: It displays activity at the mGlu6 receptor, which could be a confounding factor in studies involving retinal function.[1]

Conclusion

This compound is a well-characterized and valuable chemical probe for the study of mGlu4 receptor pharmacology and function. Its high potency, selectivity, and in vivo utility make it a powerful tool for target validation and for elucidating the role of mGlu4 homomers in health and disease. Researchers utilizing this compound should be mindful of its CYP1A2 induction properties and design their experiments accordingly, favoring acute dosing paradigms for in vivo studies. The detailed data and protocols provided in this guide are intended to facilitate the effective and appropriate use of this compound in advancing our understanding of mGlu4 biology.

References

- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for VU0418506 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of mGlu4 has been identified as a promising therapeutic target for the treatment of Parkinson's disease.[1][2][3][4] this compound enhances the receptor's response to the endogenous agonist glutamate, offering a mechanism for fine-tuning neuronal signaling.[1] Notably, this compound exhibits selectivity for mGlu4 homomers over mGlu2/4 heteromers, suggesting a more targeted pharmacological profile.[3][4][5][6]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency, efficacy, and selectivity.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Potency of this compound on mGlu4 Receptors

| Receptor | Assay Type | EC50 (nM) | Reference |

| Human mGlu4 | Calcium Mobilization | 68 | [1][5] |

| Human mGlu4 | GIRK/Thallium Flux | 55.7 | [5] |

| Rat mGlu4 | Calcium Mobilization | 46 | [1][5] |

Table 2: Selectivity Profile of this compound Against Other mGlu Receptors

| Receptor Subtype | Activity | Notes | Reference |

| Group I (mGlu1, mGlu5) | Inactive | Tested in fold-shift assays. | [1] |

| Group II (mGlu2, mGlu3) | Inactive | Tested in fold-shift assays. | [1] |

| mGlu6 | Active | Primarily expressed in the retina. | [1] |

| mGlu7 | Inactive | Tested in fold-shift assays. | [1] |

| mGlu8 | Inactive | Tested in fold-shift assays. | [1] |

| mGlu2/4 Heteromer | No potentiation | Assessed using CODA-RET technology. | [3][4][5][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGlu4 signaling pathway and a general experimental workflow for characterizing this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is suitable for cells co-expressing mGlu4 and a promiscuous G-protein, such as Gαqi5, which redirects the Gαi/o signal to the Gαq pathway, resulting in a measurable intracellular calcium flux.

Materials:

-

Cell Line: HEK293 or CHO cells stably or transiently co-expressing the desired mGlu4 receptor (human or rat) and Gαqi5.

-

Culture Medium: DMEM or DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or equivalent.

-

Test Compound: this compound dissolved in DMSO.

-

Agonist: L-Glutamate.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling.

Protocol:

-

Cell Culture and Plating:

-

Culture the cells at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and seed them into the assay plates at a predetermined optimal density.

-

Incubate the plates overnight at 37°C to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in Assay Buffer according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

-

Incubate the plate for 1 hour at 37°C, followed by a 30-minute incubation at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

-

Add the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Reading:

-

Prepare a solution of L-Glutamate in Assay Buffer at a concentration that elicits a 20% maximal response (EC20).

-

Using the plate reader's integrated liquid handler, add the L-Glutamate solution to the wells.

-

Immediately begin kinetic fluorescence reading (Excitation: ~485 nm, Emission: ~525 nm) for a period of 2-3 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

cAMP Accumulation Assay

This assay directly measures the consequence of mGlu4 receptor activation through the Gαi/o pathway.

Materials:

-

Cell Line: CHO-K1 or HEK293-T cells stably or transiently expressing the desired mGlu4 receptor.

-

Culture Medium: As described for the Calcium Mobilization Assay.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Test Compound: this compound dissolved in DMSO.

-

Agonist: L-Glutamate.

-

Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP level.

-

cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Assay Plates: Appropriate microplates as specified by the cAMP assay kit manufacturer.

-

Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Protocol:

-

Cell Culture and Plating:

-

Follow the same procedure as in the Calcium Mobilization Assay.

-

-

Compound and Agonist Incubation:

-

Remove the culture medium and add Stimulation Buffer.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add a fixed concentration of L-Glutamate (e.g., EC50 or EC80). For measuring the inhibition of forskolin-stimulated cAMP, add forskolin to all wells except the basal control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Perform the competitive immunoassay as per the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified period.

-

-

Signal Reading:

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the concentration of this compound to determine its effect on agonist-induced inhibition of cAMP accumulation and calculate the EC50 value.

-

Disclaimer

These protocols provide a general framework. Optimization of cell density, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for VU0418506 in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0418506, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in preclinical rodent models of Parkinson's disease (PD). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to guide researchers in designing and executing studies with this compound.

Mechanism of Action

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor dysfunction. This compound acts as a positive allosteric modulator of mGlu4, a receptor primarily expressed on presynaptic terminals in the striatum. By potentiating the effect of glutamate on mGlu4, this compound helps to normalize the dysfunctional basal ganglia circuitry implicated in Parkinson's disease.[1]

Rodent Models of Parkinson's Disease

This compound has shown efficacy in two commonly used rodent models of Parkinson's disease: the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.[1]

-

Haloperidol-Induced Catalepsy: This model mimics the akinesia and bradykinesia observed in Parkinson's disease by blocking dopamine D2 receptors.

-

6-Hydroxydopamine (6-OHDA) Lesion Model: This model involves the selective destruction of dopaminergic neurons in the nigrostriatal pathway, replicating the neurodegeneration seen in PD.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models of Parkinson's disease.

| Model | Species/Strain | This compound Dose (mg/kg, i.p.) | Effect on Catalepsy (Time in seconds) | Statistical Significance |

| Haloperidol-Induced Catalepsy | Rat | 10 | Significant reduction in catalepsy time | p < 0.05 |

| Haloperidol-Induced Catalepsy | Rat | 30 | Further significant reduction in catalepsy time | p < 0.01 |

| Model | Species/Strain | This compound Dose (mg/kg, i.p.) | Effect on Rotational Behavior (Net rotations/min) | Statistical Significance |

| 6-OHDA Lesion | Rat | 10 | Significant reduction in amphetamine-induced rotations | p < 0.05 |

| 6-OHDA Lesion | Rat | 30 | More pronounced reduction in amphetamine-induced rotations | p < 0.01 |

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol.

Materials:

-

Male Wistar rats (200-250g)

-

Haloperidol (1 mg/kg)

-

This compound (10 and 30 mg/kg)

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Catalepsy bar (a horizontal bar raised 9 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (10 or 30 mg/kg, i.p.) or vehicle.

-

30 minutes after this compound administration, administer haloperidol (1 mg/kg, i.p.).

-

-

Catalepsy Assessment:

-

At 30, 60, 90, and 120 minutes post-haloperidol injection, place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time of 180 seconds is typically used.

-

Data Analysis:

-

Record the descent latency at each time point for each group.

-

Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare between groups.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion in Rats

Objective: To evaluate the effect of this compound on motor asymmetry induced by a unilateral 6-OHDA lesion.

Materials:

-

Male Sprague-Dawley rats (225-250g)

-

6-Hydroxydopamine (8 µg in 4 µL of 0.02% ascorbic acid in saline)

-

Desipramine (25 mg/kg, i.p.)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Amphetamine (5 mg/kg, i.p.)

-

Rotometer

-

This compound (10 and 30 mg/kg, i.p.)

-

Vehicle

Procedure:

-

Pre-treatment: 30 minutes before 6-OHDA administration, inject rats with desipramine to protect noradrenergic neurons.

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere at the appropriate coordinates.

-

Allow the rats to recover for at least 2 weeks.

-

-

Confirmation of Lesion:

-

Administer amphetamine (5 mg/kg, i.p.) and place the rat in a rotometer.

-

Record the number of full ipsilateral and contralateral rotations for 90 minutes.

-

Rats showing a stable net ipsilateral rotation of at least 7 rotations per minute are considered successfully lesioned.

-

-

This compound Treatment and Behavioral Testing:

-

Administer this compound (10 or 30 mg/kg, i.p.) or vehicle to the lesioned rats.

-

30 minutes later, administer amphetamine and record rotational behavior as described above.

-

Data Analysis:

-

Calculate the net number of rotations (ipsilateral - contralateral) for each rat.

-

Compare the net rotations between the vehicle and this compound-treated groups using a one-way ANOVA followed by post-hoc tests.

Neurochemical Analysis

Objective: To measure the levels of dopamine and its metabolites in the striatum of 6-OHDA lesioned rats treated with this compound.

Materials:

-

Brain tissue from the experimental animals

-

High-performance liquid chromatography (HPLC) with electrochemical detection

-

Reagents for tissue homogenization and neurotransmitter extraction

Procedure:

-

Tissue Collection: At the end of the behavioral experiments, euthanize the animals and rapidly dissect the striata from both hemispheres on ice.

-

Sample Preparation: Homogenize the striatal tissue in an appropriate buffer and process for HPLC analysis to measure the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

-

HPLC Analysis: Inject the prepared samples into the HPLC system and quantify the neurotransmitter levels based on standard curves.

Data Analysis:

-

Express the results as ng/mg of tissue.

-

Compare the levels of DA, DOPAC, and HVA in the lesioned and non-lesioned striata of vehicle and this compound-treated animals using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Caption: Signaling pathway of this compound in the basal ganglia.

Caption: Experimental workflow for the haloperidol-induced catalepsy model.

Caption: Logical workflow for the 6-OHDA lesion model studies.

References

Application Notes and Protocols for VU0418506 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of VU0418506, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The protocols are intended for use in rodent models of Parkinson's disease, specifically the haloperidol-induced catalepsy and the 6-hydroxydopamine (6-OHDA) lesion models.

Summary of Quantitative Data

The following tables summarize the recommended dosages and administration parameters for this compound and the agents used to induce the Parkinson's disease models.

Table 1: this compound Administration Parameters

| Parameter | Recommendation |

| Vehicle | 10% Tween 80 in an aqueous solution |

| Routes of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) |

| Administration Volume (i.p., s.c.) | 1–2 mL/kg |

| Administration Volume (p.o.) | 10 mL/kg |

| Effective Dosage Range | 3 - 30 mg/kg (i.p.) |